molecular formula C15H9F6KO2 B12709304 Potassium p-(2,2,2-trifluoro-1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethyl)phenolate CAS No. 52870-69-6

Potassium p-(2,2,2-trifluoro-1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethyl)phenolate

Cat. No.: B12709304
CAS No.: 52870-69-6
M. Wt: 374.32 g/mol
InChI Key: BNMXZMYLDBRDSC-UHFFFAOYSA-M
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Description

Potassium p-(2,2,2-trifluoro-1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethyl)phenolate is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a phenolate ion. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium p-(2,2,2-trifluoro-1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethyl)phenolate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,2,2-trifluoro-1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethanol.

    Reaction with Phenol: The intermediate is then reacted with phenol in the presence of a base, such as potassium hydroxide, to form the desired phenolate compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.

    Reduction: The compound can be reduced to form various hydroxy derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenolate ion acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Alkylated or acylated phenolate derivatives.

Scientific Research Applications

Potassium p-(2,2,2-trifluoro-1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethyl)phenolate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Potassium p-(2,2,2-trifluoro-1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethyl)phenolate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence signaling pathways involved in inflammation, oxidative stress, and cellular metabolism.

Comparison with Similar Compounds

  • Potassium p-(2,2,2-trifluoro-1-(p-hydroxyphenyl)ethyl)phenolate
  • Potassium p-(1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethyl)phenolate

Comparison:

  • Uniqueness: Potassium p-(2,2,2-trifluoro-1-(p-hydroxyphenyl)-1-(trifluoromethyl)ethyl)phenolate is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties.
  • Chemical Properties: The additional trifluoromethyl group enhances the compound’s stability and reactivity compared to similar compounds.
  • Applications: Its unique structure makes it more suitable for specific applications in research and industry.

Properties

CAS No.

52870-69-6

Molecular Formula

C15H9F6KO2

Molecular Weight

374.32 g/mol

IUPAC Name

potassium;4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenolate

InChI

InChI=1S/C15H10F6O2.K/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10;/h1-8,22-23H;/q;+1/p-1

InChI Key

BNMXZMYLDBRDSC-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)[O-])(C(F)(F)F)C(F)(F)F)O.[K+]

Origin of Product

United States

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